molecular formula C19H22O B14379368 2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene CAS No. 88384-18-3

2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B14379368
CAS No.: 88384-18-3
M. Wt: 266.4 g/mol
InChI Key: QRWKUQCYOKVNGS-UHFFFAOYSA-N
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Description

2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a methyl group, a phenylpropan-2-yl group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene can be achieved through several synthetic routes. One common method involves the alkylation of a benzene derivative with appropriate alkyl halides under Friedel-Crafts conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, H2/Pd-C

    Substitution: Cl2, Br2, HNO3/H2SO4

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or nitrated benzene derivatives

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(2-phenylpropan-2-yl)benzene: Lacks the prop-2-en-1-yloxy group, resulting in different chemical properties.

    4-(2-Phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene: Lacks the methyl group, affecting its reactivity and applications.

    2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]toluene: Contains a toluene moiety, which may alter its chemical behavior.

Uniqueness

2-Methyl-4-(2-phenylpropan-2-yl)-1-[(prop-2-en-1-yl)oxy]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for studying structure-activity relationships and developing new materials or pharmaceuticals.

Properties

CAS No.

88384-18-3

Molecular Formula

C19H22O

Molecular Weight

266.4 g/mol

IUPAC Name

2-methyl-4-(2-phenylpropan-2-yl)-1-prop-2-enoxybenzene

InChI

InChI=1S/C19H22O/c1-5-13-20-18-12-11-17(14-15(18)2)19(3,4)16-9-7-6-8-10-16/h5-12,14H,1,13H2,2-4H3

InChI Key

QRWKUQCYOKVNGS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C2=CC=CC=C2)OCC=C

Origin of Product

United States

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